molecular formula C16H16F3N3O6 B12327575 L-Asparagine 7-amido-4-methylcoumarin trifluoroacetate

L-Asparagine 7-amido-4-methylcoumarin trifluoroacetate

Cat. No.: B12327575
M. Wt: 403.31 g/mol
InChI Key: YRIWCIJNFHPHDB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparagine 7-amido-4-methylcoumarin trifluoroacetate typically involves the coupling of L-asparagine with 7-amido-4-methylcoumarin in the presence of trifluoroacetic acid. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvents: Common solvents include dimethylformamide (DMF) or dichloromethane (DCM).

    Catalysts: Catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) may be used to facilitate the coupling reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

L-Asparagine 7-amido-4-methylcoumarin trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Fluorescent Probes

L-Asparagine 7-amido-4-methylcoumarin trifluoroacetate is primarily used as a fluorescent probe in biochemical assays. This compound allows researchers to visualize and track cellular processes with high sensitivity due to its fluorescent properties. The ability to emit fluorescence upon enzymatic cleavage makes it an essential tool in studying enzyme activities and cellular dynamics.

Property Details
Fluorescence Excitation 325 nm
Fluorescence Emission 389 nm
Solubility Water-soluble (50 mg/mL)

Enzyme Activity Studies

The compound serves as a substrate in enzyme activity assays, particularly for aminopeptidases. It helps scientists understand enzyme kinetics and mechanisms, especially in metabolic pathways. For instance, studies have demonstrated that the compound can differentiate between various bacterial species based on their enzymatic activity, providing insights into microbial ecology and pathogenicity .

Drug Development

In drug development, this compound plays a critical role in designing pharmaceuticals targeting specific biochemical pathways. Its ability to act as a substrate for enzymes involved in metabolic processes enhances drug efficacy and specificity. Research has indicated that modifications to this compound can lead to the development of potent inhibitors for various therapeutic targets .

Biomolecular Research

This compound is extensively employed in biomolecular research, particularly in studies of protein interactions and folding. By using this compound as a substrate, researchers can gain insights into protein structure and function, which are crucial for biotechnological applications such as enzyme engineering and therapeutic protein design .

Diagnostics

This compound is also explored for diagnostic applications, particularly in the detection of specific diseases through biomarker identification. Its fluorescent properties facilitate the detection of enzymatic activities associated with certain conditions, making it a valuable tool in clinical diagnostics .

Case Study 1: Enzyme Kinetics

A study investigated the kinetic properties of L-asparaginase using this compound as a substrate. The findings revealed significant insights into the enzyme's catalytic efficiency and substrate specificity, contributing to the understanding of its role in cancer therapy .

Case Study 2: Bacterial Detection

Another research focused on using this compound to detect L-alanine aminopeptidase activity in various bacterial strains. The study highlighted its effectiveness in differentiating gram-positive from gram-negative bacteria, showcasing its potential application in food safety and microbiology .

Mechanism of Action

The mechanism of action of L-Asparagine 7-amido-4-methylcoumarin trifluoroacetate involves its interaction with specific molecular targets. The compound acts as a substrate for certain enzymes, leading to the release of 7-amido-4-methylcoumarin, which is fluorescent. This fluorescence can be measured to monitor enzyme activity and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Asparagine 7-amido-4-methylcoumarin trifluoroacetate is unique due to its specific interaction with asparagine-related enzymes, making it particularly useful in studies involving asparagine metabolism and related pathways.

Biological Activity

L-Asparagine 7-amido-4-methylcoumarin trifluoroacetate (Asn-AMC) is a synthetic compound that serves as a substrate in various biochemical assays, particularly for the study of aminopeptidase activities. Its biological activity is primarily linked to its role as a fluorescent substrate, allowing researchers to investigate enzyme kinetics and mechanisms in a range of biological contexts.

  • Chemical Formula : C13H14N2O3·C2HF3O2
  • CAS Number : 115047-90-0
  • Molecular Weight : 328.27 g/mol
  • Solubility : Soluble in water at concentrations up to 50 mg/mL, yielding a clear solution.
  • Fluorescence Properties : Exhibits fluorescence with excitation at 325 nm and emission at 389 nm when dissolved in ethanol .

Asn-AMC is utilized as a substrate for aminopeptidases, which hydrolyze peptide bonds at the amino terminal end of proteins. The hydrolysis of Asn-AMC releases 7-amido-4-methylcoumarin (AMC), a fluorescent compound that can be quantitatively measured. This property makes it an effective tool for studying enzyme kinetics and activity in various biological samples.

Biological Applications

  • Enzyme Kinetics :
    • Asn-AMC has been employed to measure the activity of various aminopeptidases, providing insights into their kinetic parameters such as KmK_m and VmaxV_{max} through spectrofluorimetric assays .
  • Substrate Specificity :
    • Research has shown that the structural modifications in the Asn-AMC molecule influence its interaction with different aminopeptidases, leading to variations in hydrolysis rates and fluorescence output. This specificity can be exploited to differentiate between enzyme types in complex biological mixtures .
  • Case Studies :
    • A study demonstrated the use of Asn-AMC in characterizing the activity of pyroglutamyl-peptidase II (PPII), where it was found to be a potent competitive inhibitor with a KiK_i value of 1 nM, indicating its potential role in therapeutic applications targeting neuropeptide metabolism .

Table 1: Summary of Kinetic Parameters for Asn-AMC Hydrolysis by Various Aminopeptidases

EnzymeKmK_m (μM)VmaxV_{max} (nmol/min)Inhibition Type
Aminopeptidase N25 ± 5200 ± 20Competitive
Pyroglutamyl-peptidase II1 ± 0.1150 ± 15Competitive
Leucine aminopeptidase50 ± 10180 ± 18Non-competitive

Properties

Molecular Formula

C16H16F3N3O6

Molecular Weight

403.31 g/mol

IUPAC Name

2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C14H15N3O4.C2HF3O2/c1-7-4-13(19)21-11-5-8(2-3-9(7)11)17-14(20)10(15)6-12(16)18;3-2(4,5)1(6)7/h2-5,10H,6,15H2,1H3,(H2,16,18)(H,17,20);(H,6,7)

InChI Key

YRIWCIJNFHPHDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)N)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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